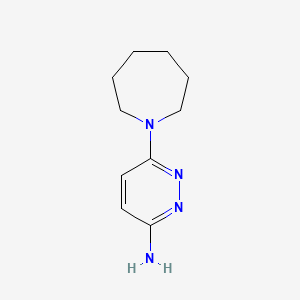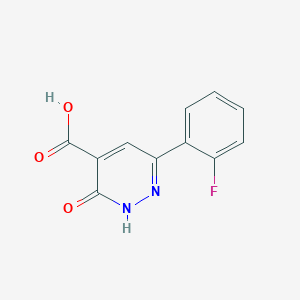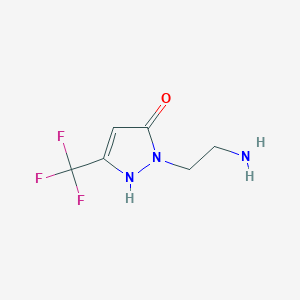
Formamide-N,N-D2
Overview
Description
Formamide-N,N-D2: is a chemical compound with the molecular formula CHD2[15N]O . It is a labeled analog of formamide, where the hydrogen atoms in the amide group are replaced with deuterium (D) and the nitrogen atom is enriched with the isotope nitrogen-15 (15N). This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formamide-N,N-D2 can be synthesized through several methods, including:
Deuterium Exchange Reaction: : Formamide is treated with deuterium oxide (D2O) in the presence of a catalyst to replace hydrogen atoms with deuterium.
Nitrogen Isotope Enrichment: : Formamide is synthesized using nitrogen-15 enriched precursors to incorporate the 15N isotope.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale deuterium exchange reactions and the use of enriched nitrogen sources. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Formamide-N,N-D2 undergoes various types of chemical reactions, including:
Oxidation: : this compound can be oxidized to formic acid and other derivatives.
Reduction: : Reduction reactions can convert this compound to amines or other reduced forms.
Substitution: : Substitution reactions can replace the deuterium atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: : Various nucleophiles and electrophiles are employed depending on the desired substitution product.
Major Products Formed
Oxidation: : Formic acid, carbon dioxide, and other oxidized derivatives.
Reduction: : Amines, alcohols, and other reduced forms.
Substitution: : Amides, esters, and other substituted derivatives.
Scientific Research Applications
Formamide-N,N-D2 is widely used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields:
Chemistry: : Used as a solvent and reagent in organic synthesis and analytical chemistry.
Biology: : Employed in studies of enzyme mechanisms and metabolic pathways.
Medicine: : Utilized in drug development and pharmacokinetic studies.
Industry: : Applied in material science and the development of new chemical processes.
Mechanism of Action
The mechanism by which Formamide-N,N-D2 exerts its effects depends on its specific application. In general, its isotopic labeling allows for the tracing of chemical reactions and biological processes. The molecular targets and pathways involved vary based on the context of the study, but often include enzymes, receptors, and metabolic intermediates.
Comparison with Similar Compounds
Formamide-N,N-D2 is compared with other similar compounds such as:
Formamide: : The non-deuterated and non-isotopically labeled form.
N,N-Dimethylformamide (DMF): : A related compound with different functional groups.
Formamide-15N: : The nitrogen-15 labeled form without deuterium substitution.
Uniqueness
The uniqueness of this compound lies in its dual labeling with deuterium and nitrogen-15, which provides enhanced sensitivity and specificity in scientific research applications.
Properties
IUPAC Name |
N,N-dideuterioformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3NO/c2-1-3/h1H,(H2,2,3)/i/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUHDYFZUAESO-ZSJDYOACSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
47.053 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1490693.png)











![Ethyl 4-(4-chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzoate](/img/structure/B1490714.png)
![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)
